Donepezil-d5

説明

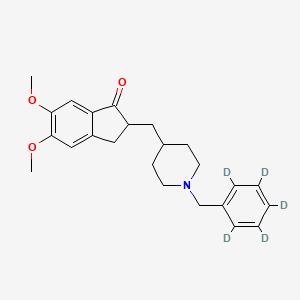

Structure

2D Structure

3D Structure

特性

分子式 |

C24H29NO3 |

|---|---|

分子量 |

384.5 g/mol |

IUPAC名 |

5,6-dimethoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D |

InChIキー |

ADEBPBSSDYVVLD-DKFMXDSJSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] |

正規SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Donepezil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Donepezil-d5, a deuterated analog of the acetylcholinesterase inhibitor Donepezil (B133215). This document is intended for researchers, scientists, and professionals in the field of drug development and analysis who utilize isotopically labeled compounds.

Introduction

This compound is a stable isotope-labeled version of Donepezil, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] The increased mass of this compound allows for its clear differentiation from the non-labeled drug in biological matrices, ensuring accurate and precise quantification.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in public literature. However, the properties of the non-deuterated Donepezil hydrochloride provide a close approximation. The known properties of this compound hydrochloride and the experimental properties of Donepezil hydrochloride are summarized below for comparison.

Table 1: Chemical and Physical Properties of this compound Hydrochloride and Donepezil Hydrochloride

| Property | This compound Hydrochloride | Donepezil Hydrochloride |

| Appearance | White to off-white solid | White crystalline powder[3][4][5] |

| Molecular Formula | C₂₄H₂₅D₅ClNO₃[6] | C₂₄H₃₀ClNO₃[7] |

| Molecular Weight | 420.98 g/mol [6] | 415.96 g/mol [4][5] |

| CAS Number | 1883548-90-0[6] | 120011-70-3[7] |

| Melting Point | Not available | 223°C to 233°C[7] |

| Boiling Point | Not available | 527.9 ± 50.0 °C (Predicted for free base)[] |

| pKa (Strongest Basic) | Not available | 8.34 (Predicted)[9] |

| Solubility | Not available | Freely soluble in chloroform; soluble in water and glacial acetic acid; slightly soluble in ethanol (B145695) and acetonitrile; practically insoluble in ethyl acetate (B1210297) and n-hexane.[3][4][5] |

Synthesis and Purification

General Synthesis Approach

The synthesis of deuterated derivatives of Donepezil can be achieved by utilizing deuterated reagents in the synthetic pathway. A general approach involves the reaction of an optionally-deuterated indanone with a pyridine (B92270) carboxaldehyde, followed by hydrogenation and subsequent alkylation with an optionally-deuterated benzyl (B1604629) bromide.[10]

Purification

The purification of isotopically labeled compounds is crucial to ensure their chemical and isotopic purity, which is essential for their use as internal standards.[11] High-performance liquid chromatography (HPLC) is a commonly employed technique for the purification of radiolabeled and stable isotope-labeled compounds.[11] Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the final product.[11]

Experimental Protocols: Bioanalytical Method for Donepezil using a Deuterated Internal Standard

This compound is primarily used as an internal standard for the quantification of Donepezil in biological samples. The following is a representative experimental protocol for the analysis of Donepezil in human plasma using LC-MS/MS with a deuterated internal standard.

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen human plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard solution (e.g., 10 µg/mL in 50% methanol).

-

Add 1.5 mL of an extraction solvent mixture of hexane (B92381) and ethyl acetate (e.g., 70:30, v/v).

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 4,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 250 µL of the mobile phase.

-

Inject an aliquot (e.g., 3 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 analytical column (e.g., Thermo Hypersil Gold C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 5% acetic acid in 20 mM ammonium (B1175870) acetate, pH 3.3) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 3 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the transitions for Donepezil and this compound.

Conclusion

This compound is a critical tool for the accurate and reliable quantification of Donepezil in biological matrices. Its chemical properties are closely related to the parent compound, with the key difference being the isotopic labeling that provides a distinct mass spectrometric signature. The experimental protocols outlined in this guide provide a robust framework for the use of this compound as an internal standard in preclinical and clinical research, contributing to a better understanding of the pharmacokinetics of Donepezil.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Aricept (Donepezil): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. This compound hydrochloride | C24H30ClNO3 | CID 91826104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Donepezil hydrochloride 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. WO2010019560A1 - Deuterated derivatives of donepezil - Google Patents [patents.google.com]

- 11. moravek.com [moravek.com]

An In-depth Technical Guide on the Synthesis and Characterization of Donepezil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Donepezil-d5, a deuterated analog of the acetylcholinesterase inhibitor Donepezil (B133215). This compound is a critical internal standard for pharmacokinetic and bioanalytical studies, enabling accurate quantification of Donepezil in biological matrices through mass spectrometry-based methods. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important research compound.

Synthesis of this compound

The synthesis of this compound involves the introduction of five deuterium (B1214612) atoms onto the phenyl ring of the benzyl (B1604629) group. This is typically achieved by utilizing a deuterated starting material in the final steps of the synthesis. A plausible and common synthetic strategy is the N-alkylation of the piperidine (B6355638) core with a deuterated benzyl halide.[1]

A generalized synthetic scheme for deuterated derivatives of Donepezil involves the alkylation of a ketopiperidine intermediate with a deuterated benzyl bromide in the presence of a base like sodium carbonate.[2]

1.1. Experimental Protocol for Synthesis

This protocol is a composite based on general synthetic methods for Donepezil and its analogs.[2][3][4]

Materials and Reagents:

-

5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one

-

Benzyl-d5-bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and Hexane (B92381) (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

N-Alkylation: To the stirred suspension, add Benzyl-d5-bromide (1.1 equivalents) dissolved in a small amount of anhydrous acetonitrile.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

1.2. Synthesis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. WO2010019560A1 - Deuterated derivatives of donepezil - Google Patents [patents.google.com]

- 3. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Deuterated Donepezil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Donepezil (B133215) is a cornerstone therapy for Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase (AChE) to enhance cholinergic neurotransmission.[1][2] The strategic substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), at specific metabolically vulnerable sites in the donepezil molecule offers a sophisticated approach to refining its pharmacokinetic profile. This guide elucidates the mechanism of action of deuterated donepezil, focusing on how the kinetic isotope effect (KIE) alters its metabolism without changing its primary pharmacodynamic target. By slowing the rate of metabolic clearance, deuteration aims to provide a more stable pharmacokinetic profile, potentially leading to an improved therapeutic index. This document details the underlying principles, comparative data, and the experimental protocols necessary for a comprehensive understanding.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The fundamental mechanism of action for both donepezil and its deuterated analog remains the same: potent, selective, and reversible inhibition of acetylcholinesterase (AChE).[1][2]

-

Cholinergic Hypothesis: The symptoms of Alzheimer's disease are linked to a deficit in cholinergic transmission in the brain.[3][4]

-

Enzyme Inhibition: AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2]

-

Enhanced Neurotransmission: By reversibly binding to and inhibiting AChE, donepezil increases the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing neuronal communication.[3][4]

Donepezil binds to both the catalytic active site (CAS) and the peripheral aromatic site (PAS) of the AChE enzyme, ensuring a potent inhibitory effect.[5][6][7] This core interaction is not expected to be altered by deuteration, as the isotopic substitution does not change the molecule's stereochemistry or fundamental binding properties.[]

Signaling Pathway: Cholinergic Synapse

The diagram below illustrates the basic mechanism of AChE inhibition by donepezil at a cholinergic synapse.

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Donepezil.

The Role of Deuteration: The Kinetic Isotope Effect

The primary modification in the mechanism of deuterated donepezil is not in its pharmacodynamics but in its pharmacokinetics, governed by the Kinetic Isotope Effect (KIE).[9][10]

-

Stronger Chemical Bonds: A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[][11][12]

-

Rate-Limiting Metabolism: Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[9][11][13]

-

Slower Metabolism: Replacing hydrogen with deuterium at these metabolically vulnerable sites makes the bond harder for enzymes to break. This can significantly slow down the rate of metabolism, leading to a longer drug half-life and altered pharmacokinetic profile.[][10]

This "deuterium switch" is a strategic approach to optimize a drug's metabolic profile, potentially reducing peak-to-trough plasma concentration fluctuations and improving safety and efficacy.[11][14]

Donepezil Metabolism

Donepezil is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 isoenzymes, through pathways including O-demethylation, hydroxylation, and N-dealkylation.[1][3][4][15] The resulting metabolites are then further processed via glucuronidation.[1][3] Several metabolites are produced, with 6-O-desmethyl donepezil being one of the major active metabolites.[3]

Impact of Deuteration on Metabolism

By strategically placing deuterium atoms on the metabolically active sites of the donepezil molecule (e.g., the O-methyl or N-benzyl groups), the rate of CYP-mediated metabolism is reduced.

Caption: Deuteration slows the rate of CYP450-mediated metabolism.

Comparative Data: Donepezil vs. Deuterated Donepezil

While specific clinical data for a deuterated donepezil (such as the discontinued (B1498344) CTP-499/Deudonepezil) is limited in the public domain, the expected changes based on the principles of deuteration can be summarized.[16]

Pharmacodynamic Equivalence

The binding affinity and inhibitory concentration (IC50/Ki) for the AChE enzyme are expected to be nearly identical between the deuterated and non-deuterated forms. The core pharmacodynamic action is preserved.

| Parameter | Donepezil | Deuterated Donepezil (Expected) | Rationale |

| Target | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) | Target remains unchanged. |

| Binding Affinity (Kd) | High (nM range)[17][18] | Equivalent to Donepezil | Deuteration does not alter molecular shape for receptor binding.[] |

| IC50 / Ki | Potent (nM range) | Equivalent to Donepezil | Intrinsic inhibitory activity is preserved. |

Pharmacokinetic Modification

The key differences arise in the pharmacokinetic profile, where deuteration is designed to reduce clearance and prolong exposure.

| Parameter | Donepezil (Oral, 5-10 mg) | Deuterated Donepezil (Expected) | Rationale for Change |

| Tmax (Time to Peak) | ~3-4 hours[3][4] | Potentially similar or slightly longer | Absorption is generally unaffected by deuteration. |

| t½ (Half-life) | ~70 hours[1][4] | Increased | Slower CYP-mediated metabolism and clearance due to KIE.[10] |

| AUC (Total Exposure) | Dose-proportional[3][19] | Increased | Slower clearance leads to greater overall drug exposure.[20] |

| CL/F (Apparent Clearance) | ~0.13 L/hr/kg[3][4] | Decreased | Direct consequence of slowed metabolic breakdown.[20] |

| Metabolite Profile | Active & inactive metabolites formed[3][15] | Reduced formation rate of primary metabolites | KIE slows the enzymatic reactions that produce metabolites. |

Key Experimental Protocols

Verifying the mechanism of action of a deuterated compound involves comparative in vitro and in vivo studies.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

This assay determines if deuteration has altered the intrinsic inhibitory activity of the molecule. The Ellman method is a standard colorimetric assay.[21][22]

Objective: To compare the IC50 values of donepezil and deuterated donepezil against AChE.

Methodology:

-

Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), acetylthiocholine (B1193921) iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE enzyme.[23]

-

Compound Dilution: Create serial dilutions of both donepezil and deuterated donepezil in a suitable solvent (e.g., DMSO).[23]

-

Assay Procedure (96-well plate):

-

Add buffer, DTNB solution, and the test compound (or solvent for control) to each well.[23]

-

Add the AChE enzyme solution and incubate briefly (e.g., 15 minutes).[21]

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis) with DTNB.[21][22]

-

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the control and plot against compound concentration to calculate the IC50 value.

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Donepezil - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Portico [access.portico.org]

- 12. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 13. benchchem.com [benchchem.com]

- 14. salamandra.net [salamandra.net]

- 15. ClinPGx [clinpgx.org]

- 16. Deuterated Donepezil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. The inefficacy of donepezil on glycated-AChE inhibition: Binding affinity, complex stability and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. attogene.com [attogene.com]

- 23. benchchem.com [benchchem.com]

A Technical Deep Dive: Donepezil-d5 Versus Non-Deuterated Donepezil Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, functions primarily as a reversible inhibitor of acetylcholinesterase (AChE). The advent of stable isotope labeling has introduced deuterated analogs, such as Donepezil-d5, which are predominantly utilized as internal standards in bioanalytical assays due to their near-identical physicochemical properties and distinct mass. This technical guide provides an in-depth comparison of this compound and its non-deuterated counterpart, exploring their physicochemical characteristics, analytical quantification, and the underlying principles of deuteration's impact on pharmacokinetics. This document also details relevant signaling pathways and experimental protocols to provide a comprehensive resource for researchers in drug development and neuroscience.

Introduction

Donepezil hydrochloride is a widely prescribed medication for the palliative treatment of mild to moderate Alzheimer's disease.[1] Its therapeutic effect is primarily attributed to the enhancement of cholinergic function by reversibly inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine (B1216132) in the synaptic cleft.[2] The use of stable isotope-labeled internal standards is a gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.[3] this compound, a deuterated analog of Donepezil, serves this crucial role in pharmacokinetic and metabolic studies.[4]

This guide delves into a technical comparison of this compound and the non-deuterated Donepezil standard, providing quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

Physicochemical and Mass Spectrometric Properties

The key distinction between this compound and non-deuterated Donepezil lies in the replacement of five hydrogen atoms with deuterium (B1214612) on the benzyl (B1604629) group. This substitution results in a nominal mass increase of 5 Daltons, which is fundamental for its use as an internal standard in mass spectrometry. While many physicochemical properties are closely matched, slight differences can be anticipated.

Table 1: Comparison of Physicochemical Properties

| Property | Donepezil Hydrochloride (Non-deuterated) | This compound Hydrochloride |

| Molecular Formula | C₂₄H₃₀ClNO₃[5] | C₂₄H₂₅D₅ClNO₃[6] |

| Molecular Weight | 416.0 g/mol [5] | 421.0 g/mol [6] |

| Monoisotopic Mass | 415.1914215 Da[5] | 420.2228052 Da[6] |

| Appearance | White crystalline powder[7][8] | White to off-white solid |

| Solubility | Freely soluble in chloroform, soluble in water and glacial acetic acid, slightly soluble in ethanol (B145695) and acetonitrile (B52724), and practically insoluble in ethyl acetate (B1210297) and n-hexane.[1][7] | Data not available (expected to be similar to non-deuterated form) |

| pKa (Strongest Basic) | 8.34 (Predicted) | Data not available (expected to be very similar to non-deuterated form) |

Table 2: Mass Spectrometry Data

| Parameter | Donepezil (Non-deuterated) | This compound |

| Precursor Ion ([M+H]⁺) | m/z 380 | m/z 385 |

| Major Fragment Ion | m/z 91 (benzyl group) | m/z 96 (deuterated benzyl group) |

| Monitored Transition (MRM) | m/z 380 → 91 | m/z 385 → 96 |

Synthesis Overview

The synthesis of non-deuterated Donepezil is well-documented and typically involves the condensation of 5,6-dimethoxy-1-indanone (B192829) with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction.

For this compound, a plausible synthetic route involves the use of a deuterated starting material, specifically Benzyl-d5 bromide, to introduce the deuterium atoms onto the benzyl ring.

Generalized Synthesis Workflow

Caption: Plausible synthetic route for this compound.

Experimental Protocols

Quantification of Donepezil in Human Plasma using LC-MS/MS

This protocol describes a common method for the analysis of Donepezil in a biological matrix, utilizing a deuterated internal standard like this compound.

a) Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma, add 20 µL of this compound internal standard solution (e.g., 10 µg/mL in 50% methanol).[9]

-

Add 1.5 mL of an extraction solvent mixture of hexane (B92381) and ethyl acetate (70:30 v/v).[9]

-

Vortex the mixture for 3 minutes.[9]

-

Centrifuge at 4,000 rpm for 5 minutes.[9]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 45°C.

-

Reconstitute the residue in 250 µL of the mobile phase.[10]

b) Chromatographic Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., Thermo Hypersil Gold C18, Agilent SB C18)[9][10]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer such as 20 mM ammonium (B1175870) acetate with 5% acetic acid (pH 3.3) or 5mM ammonium formate (B1220265) with 0.1% formic acid.[9][10]

-

Elution: Isocratic or gradient elution.

-

Column Temperature: Ambient or controlled.

c) Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Donepezil: m/z 380 → 91[11]

-

This compound (IS): m/z 385 → 96

-

LC-MS/MS Analysis Workflow

Caption: General workflow for LC-MS/MS analysis of Donepezil.

In Vitro Microsomal Stability Assay

This assay is designed to assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

a) Materials

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Donepezil and this compound stock solutions

-

Acetonitrile (for reaction termination)

-

Incubator/shaking water bath at 37°C

b) Procedure

-

Prepare incubation mixtures containing liver microsomes (e.g., 1 mg/mL protein concentration) in phosphate buffer.

-

Add the test compound (Donepezil or this compound) to the microsomal suspension to a final concentration of, for example, 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

c) Data Analysis

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint).

Mechanism of Action and Signaling Pathways

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase.[2] However, research suggests that it may also exert its effects through other signaling pathways, contributing to its neuroprotective properties.

Acetylcholinesterase Inhibition

By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.

Caption: Donepezil inhibits AChE, increasing acetylcholine levels.

Neuroprotective Signaling Pathways

Donepezil has been shown to influence several signaling pathways that are crucial for neuronal survival and plasticity.

-

PI3K-Akt Pathway: Activation of this pathway by Donepezil can protect against glutamate-induced excitotoxicity and apoptosis.[12]

-

MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival, and can be modulated by Donepezil.

-

NF-κB Pathway: Donepezil can inhibit the NF-κB signaling pathway, which plays a role in inflammation and microglia activation.[12]

Caption: Donepezil's influence on key neuroprotective pathways.

The Kinetic Isotope Effect and Pharmacokinetic Implications

The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions involving the cleavage of this bond, such as those mediated by cytochrome P450 enzymes, can be slower.[13]

For Donepezil, which undergoes metabolism via CYP3A4 and CYP2D6, deuteration at metabolically vulnerable positions could potentially:

-

Decrease the rate of metabolism: This would lead to a longer half-life and increased overall drug exposure (AUC).

-

Alter metabolic pathways: It could shift metabolism towards other sites on the molecule.

-

Reduce the formation of certain metabolites.

While this compound is primarily used as an internal standard, the principles of KIE suggest that if it were to be developed as a therapeutic agent, its pharmacokinetic profile might differ from the non-deuterated form. However, direct comparative in vivo pharmacokinetic data for this compound versus non-deuterated Donepezil is not extensively available in the public domain.

Conclusion

This compound is an indispensable tool in the bioanalysis of its non-deuterated counterpart, enabling accurate and precise quantification in complex biological matrices. Its synthesis and analytical applications are well-established. While the primary focus of this compound has been as an internal standard, the foundational principles of the kinetic isotope effect suggest that deuteration could potentially modify the pharmacokinetic profile of Donepezil. Further research into the direct comparative pharmacology and in vivo effects of deuterated Donepezil analogs could open new avenues for therapeutic optimization. This guide provides a comprehensive technical overview to support researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | CAS#:1883548-90-0 | Chemsrc [chemsrc.com]

- 5. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | C24H30ClNO3 | CID 91826104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

The Critical Role of Donepezil-d5 in Advancing Alzheimer's Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a selective and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By increasing acetylcholine levels in the brain, Donepezil can lead to modest improvements in cognitive function and global clinical state for individuals with mild to moderate Alzheimer's.[3][4][5] To accurately assess the efficacy, pharmacokinetics, and bioequivalence of Donepezil formulations, a robust and precise bioanalytical method is paramount. This is where Donepezil-d5, a deuterated analogue of Donepezil, plays a pivotal, albeit often behind-the-scenes, role. This technical guide provides a comprehensive overview of the primary application of this compound in Alzheimer's research: its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Donepezil.

The Advantage of Deuterated Internal Standards in Bioanalysis

In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response. The ideal IS has physicochemical properties nearly identical to the analyte of interest. Deuterated standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based quantification.[6] The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule with a higher mass but with the same chemical properties and chromatographic behavior as the non-deuterated analyte. This ensures that this compound experiences similar extraction recovery, ionization efficiency, and potential matrix effects as Donepezil, leading to highly accurate and precise quantification.[7]

Quantitative Data Summary: LC-MS/MS Methods for Donepezil Quantification Using this compound

The following tables summarize key quantitative parameters from validated LC-MS/MS methods that employ this compound (or other deuterated variants) as an internal standard for the determination of Donepezil in human plasma. These methods are essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring in the context of Alzheimer's disease research.

Table 1: LC-MS/MS Method Parameters for Donepezil Analysis

| Parameter | Method 1 | Method 2 |

| Internal Standard | 5-O-Desmethyl this compound | This compound |

| Biological Matrix | Human Plasma | Human Plasma |

| Linearity Range | 0.2 - 50 ng/mL | Not Specified |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | Not Specified |

| Correlation Coefficient (r²) | >0.995 | Not Specified |

| Precision (%CV) | < 8.1% | 4.9% (at LLOQ) |

| Accuracy | 97.9% - 105.2% | 100.8% (at LLOQ) |

| Reference | [8] | [9] |

Table 2: Chromatographic and Mass Spectrometric Conditions

| Parameter | Method 1 | Method 2 |

| LC System | Standard UHPLC system | ExionLC™ AC liquid chromatography system |

| Column | C18 | InfinityLab Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7-Micron) |

| Mobile Phase | Not Specified | Gradient elution |

| MS System | Triple quadrupole mass spectrometer | SCIEX Triple Quad™ 6500+ |

| Ionization Mode | Multiple Reaction Monitoring (MRM) | Positive electrospray ionization (ESI) |

| Reference | [8] | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Donepezil in human plasma using a deuterated internal standard, based on published methods.[8][9][10]

Protocol 1: Protein Precipitation Method

This protocol is a high-throughput method suitable for large sample numbers.

1. Materials and Reagents:

-

Donepezil hydrochloride (≥99% purity)

-

5-O-Desmethyl this compound (Internal Standard, ≥99% purity)[8]

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

2. Stock and Working Solution Preparation:

-

Donepezil Stock Solution (1 mg/mL): Dissolve 1 mg of Donepezil hydrochloride in 1 mL of methanol.[8]

-

Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of 5-O-Desmethyl this compound in 1 mL of methanol.[8]

-

Working Solutions: Prepare serial dilutions of the stock solutions with a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.[8]

3. Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL).[8]

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[8]

-

Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[8]

Protocol 2: Liquid-Liquid Extraction (LLE) Method

LLE can provide a cleaner sample extract compared to protein precipitation.

1. Materials and Reagents:

-

Donepezil

-

Donepezil-d7 (Internal Standard)[10]

-

Ethyl Acetate

-

n-hexane

-

Human plasma

2. Sample Preparation:

-

Spike 0.25 mL of plasma with the drug to prepare calibration standards and QC samples.[10]

-

Add the internal standard (Donepezil-d7).

-

Extract the sample by adding 1.5 mL of an Ethyl Acetate: n-hexane (90:10) mixture.[10]

-

Vortex for 5 minutes.[10]

-

Centrifuge at 5000 rpm for 5 minutes.[10]

-

Transfer the organic supernatant to a new tube and evaporate to dryness at 45°C in a vacuum concentrator.[10]

-

Reconstitute the residue with 0.25 mL of the mobile phase.[10]

-

Inject into the LC-MS/MS system.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and the mechanism of action of Donepezil, the following diagrams are provided.

Caption: Experimental workflow for the LC-MS/MS analysis of Donepezil using this compound.

Caption: Mechanism of action of Donepezil in the cholinergic synapse.

Conclusion

While this compound is not used as a direct therapeutic agent in Alzheimer's disease, its role as an internal standard is indispensable for the accurate and reliable quantification of Donepezil in biological samples. The use of deuterated standards in LC-MS/MS assays provides the high level of precision and accuracy required for pharmacokinetic and bioequivalence studies, which are fundamental to the development and clinical use of Donepezil for Alzheimer's patients. The detailed protocols and data presented in this guide underscore the importance of robust bioanalytical methods in advancing Alzheimer's disease research and treatment.

References

- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Donepezil: MedlinePlus Drug Information [medlineplus.gov]

- 3. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

An In-Depth Technical Guide to the In Vitro Metabolism of Donepezil-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Donepezil-d5, a deuterated analog of the acetylcholinesterase inhibitor Donepezil (B133215). This document details the metabolic pathways, enzymatic processes, and experimental protocols relevant to the study of this compound. It is intended to be a valuable resource for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction to Donepezil and the Rationale for Deuteration

Donepezil is a widely prescribed medication for the treatment of Alzheimer's disease. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6.[1][2] The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[1][3][4][5][6]

The use of deuterated drugs, such as this compound, is a strategy to alter the pharmacokinetic properties of a parent drug. The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a kinetic isotope effect (KIE). This effect can slow down the rate of metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, deuteration can potentially lead to a longer half-life, increased drug exposure, and a modified metabolite profile. While specific in vitro metabolism studies on this compound are not extensively published, its metabolic fate can be predicted based on the known metabolism of Donepezil and the principles of KIE.

Metabolic Pathways of Donepezil

The primary metabolic pathways of Donepezil have been well-characterized and are summarized below. These pathways are the basis for predicting the metabolism of this compound.

dot

Caption: Major metabolic pathways of Donepezil.

Predicted In Vitro Metabolism of this compound and the Kinetic Isotope Effect

The "d5" designation in this compound typically indicates the replacement of five hydrogen atoms with deuterium. The precise location of these deuterium atoms is critical for predicting the impact on metabolism. Assuming the deuteration occurs on the methoxy (B1213986) groups and/or the benzyl (B1604629) ring, the following effects can be anticipated:

-

Slower O-demethylation: If the deuterium atoms are located on the two methoxy groups, the rate of O-demethylation to form the M1 and M2 metabolites is expected to be significantly reduced due to the KIE. This would likely result in a lower formation rate of these metabolites and their subsequent glucuronidated forms (M11 and M12).

-

Reduced N-debenzylation: Deuteration on the benzyl group could slow the rate of N-debenzylation, leading to a decreased formation of the M4 metabolite.

-

Metabolic Shifting: A reduction in the primary metabolic pathways due to deuteration could lead to "metabolic switching," where a greater proportion of the drug is metabolized through alternative pathways that do not involve the cleavage of a C-D bond, such as N-oxidation or hydroxylation at non-deuterated positions.

Quantitative Data from In Vitro Studies

While specific kinetic data for this compound is not available, the following table summarizes the intrinsic clearance of non-deuterated Donepezil in human liver microsomes. This data serves as a baseline for comparison.

| Species | In Vitro System | Intrinsic Clearance (Clint) (µL/min/mg protein) | Reference |

| Human | Liver Microsomes | 6.35 | [7] |

| Rat (male) | Liver Microsomes | 33.7 | [7] |

| Rat (female) | Liver Microsomes | 13.4 | [7] |

| Dog | Liver Microsomes | 37.0 | [7] |

Table 1: In Vitro Intrinsic Clearance of Donepezil

Experimental Protocols

This section outlines a typical experimental workflow for an in vitro metabolism study of this compound using human liver microsomes.

dot

Caption: Experimental workflow for an in vitro metabolism study.

Detailed Methodologies

1. Materials and Reagents:

-

This compound

-

Deuterated internal standard (e.g., Donepezil-d7)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

-

Water (LC-MS grade)

-

Formic acid

2. Incubation Procedure:

-

Preparation of Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), potassium phosphate buffer, and the this compound working solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 13,000 rpm for 10 minutes) to precipitate the proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

A validated LC-MS/MS method is crucial for the accurate quantification of this compound and its metabolites.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient elution to separate the parent drug from its metabolites.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound, its expected metabolites, and the internal standard would need to be determined.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Donepezil | 380.2 | 91.1, 243.1 |

| 6-O-desmethyl-donepezil (M1) | 366.2 | 91.1, 229.1 |

| 5-O-desmethyl-donepezil (M2) | 366.2 | 91.1, 229.1 |

| N-desbenzyl-donepezil (M4) | 288.2 | 151.1 |

| Donepezil-N-oxide (M6) | 396.2 | 91.1, 288.2 |

Table 2: Example MRM Transitions for Donepezil and its Metabolites (Note: Transitions for this compound and its deuterated metabolites would be shifted by the mass of the deuterium atoms).

Data Analysis and Interpretation

The concentration of this compound at each time point is determined from a calibration curve. The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). The formation of metabolites is monitored by their respective peak areas or concentrations over time.

A comparison of the Clint of this compound to that of non-deuterated Donepezil will reveal the magnitude of the kinetic isotope effect on its overall metabolism. A significantly lower Clint for this compound would indicate that deuteration has successfully slowed down its metabolic breakdown.

Conclusion

The in vitro metabolism of this compound is predicted to be qualitatively similar to that of Donepezil, involving O-demethylation, N-debenzylation, hydroxylation, and N-oxidation. However, due to the kinetic isotope effect, the rates of the metabolic pathways involving the cleavage of a carbon-deuterium bond are expected to be slower. This can lead to a reduced overall intrinsic clearance and potentially a shift in the metabolite profile. The experimental protocols outlined in this guide provide a robust framework for conducting in vitro metabolism studies to confirm these predictions and to quantitatively assess the impact of deuteration on the metabolic fate of Donepezil. This information is critical for the further development and understanding of deuterated analogs of existing drugs.

References

- 1. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Donepezil-d5 in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Donepezil-d5 in various animal models. Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase (AChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its deuterated analog, this compound, is frequently employed as an internal standard in bioanalytical methods to ensure accurate quantification in biological matrices. This guide synthesizes available data on the pharmacokinetics of Donepezil, which is considered a surrogate for this compound, in key preclinical species. It includes a detailed summary of pharmacokinetic parameters, in-depth experimental protocols, and a visual representation of Donepezil's mechanism of action.

Introduction

Donepezil hydrochloride is a specific and reversible inhibitor of acetylcholinesterase (AChE), the predominant cholinesterase in the brain. By inhibiting AChE, Donepezil increases the concentration of acetylcholine (B1216132), a neurotransmitter essential for cognitive function, which is depleted in patients with Alzheimer's disease. The therapeutic efficacy and safety of Donepezil are intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

In preclinical and clinical development, the use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated form of Donepezil, serves as an ideal internal standard because it shares identical chemical and physical properties with the parent drug, ensuring that it co-elutes and experiences similar matrix effects and ionization efficiencies. This leads to highly accurate and precise quantification of Donepezil in biological samples such as plasma.

Pharmacokinetic Profile in Animal Models

The pharmacokinetic properties of Donepezil have been characterized in several animal species, including rats and mice. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for designing and interpreting toxicology and efficacy studies.

Data Summary

The following tables summarize the key pharmacokinetic parameters of Donepezil in rats and mice following various routes of administration.

Table 1: Pharmacokinetic Parameters of Donepezil in Rats

| Dose & Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Animal Model | Reference |

| 1.25 mg/kg (30-min IV infusion) | - | - | - | - | Rats | [1] |

| 2.5 mg/kg (30-min IV infusion) | - | - | - | - | Rats | [1] |

| 3 mg/kg (Oral) | - | 1.2 ± 0.4 | - | - | Hairless Rats | [2] |

| 10 mg/kg (Oral) | - | 1.4 ± 0.5 | - | - | Hairless Rats | [2] |

| 1 mg/kg (Subcutaneous) | - | 0.25 | - | ~2 | Rats | [3] |

| 1 mg/kg (Oral) | - | 1 | - | - | Rats | [3] |

| 1 mg/kg (DMN Patch - 1h application) | - | 0.25 | - | - | Rats | [3] |

| 1 mg/kg (DMN Patch - 1 week application) | - | 0.25 | - | - | Rats | [3] |

Table 2: Pharmacokinetic Parameters of the Major Active Metabolite of Donepezil (6-O-desmethyl donepezil) in Rats

| Dose of Donepezil & Route of Administration | Cmax (ng/mL) | Tmax (h) | Animal Model | Reference |

| 1.25 mg/kg (30-min IV infusion) | 9.38 | 1 | Rats | [1] |

| 2.5 mg/kg (30-min IV infusion) | 13.3 | 1 | Rats | [1] |

Table 3: Pharmacokinetic Parameters of Donepezil in Mice

| Dose & Route of Administration | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Animal Model | Reference |

| 10 mg/kg (Oral) | - | - | - | C57BL/6J Mice | [4] |

| 4 mg/kg (Intranasal Film) | - | - | - | C57BL/6J Mice | [4] |

Experimental Protocols

The accurate determination of pharmacokinetic parameters relies on robust and well-documented experimental procedures. This section details the methodologies commonly employed in the preclinical evaluation of Donepezil.

Animal Models

-

Rats: Male Sprague-Dawley or Wistar rats are frequently used. For specific studies, hairless rats may be utilized[2].

-

Mice: C57BL/6J mice are a common strain for pharmacokinetic and pharmacodynamic studies of Donepezil[4].

Drug Administration

-

Oral (PO): Donepezil is typically dissolved in a suitable vehicle, such as water or a saline solution, and administered via oral gavage[2][3][4].

-

Intravenous (IV) Infusion: For determining absolute bioavailability and intrinsic clearance, Donepezil is administered as a controlled infusion, for example, over 30 minutes[1].

-

Subcutaneous (SC): Donepezil can be administered subcutaneously to assess alternative routes of delivery[3].

-

Intranasal (IN): Novel formulations such as nasal films are being explored for direct nose-to-brain delivery[4].

-

Transdermal Microneedle (DMN) Patch: This innovative delivery system is being investigated for sustained release of Donepezil[3].

Sample Collection

-

Blood Sampling: Blood samples are typically collected from the tail vein or via cannulation of a major blood vessel (e.g., jugular vein) at predetermined time points post-dose. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.

-

Brain Tissue Sampling: In studies investigating brain distribution, animals are euthanized at various time points, and brain tissue is collected, homogenized, and processed for analysis[2].

Bioanalytical Method

The quantification of Donepezil and its metabolites in biological matrices is predominantly performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: A simple and efficient protein precipitation or liquid-liquid extraction method is commonly used to extract Donepezil and the internal standard (this compound) from the plasma matrix.

-

Protein Precipitation: Involves the addition of a cold organic solvent like methanol (B129727) or acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then analyzed.

-

Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane). After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Chromatographic Separation: A reverse-phase C18 column is typically used to separate Donepezil from endogenous plasma components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in either an isocratic or gradient mode.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both Donepezil and this compound.

-

Mechanism of Action and Signaling Pathways

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the synaptic cleft. However, its therapeutic effects may also involve other mechanisms.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Donepezil in plasma samples using an internal standard like this compound.

Bioanalytical workflow for Donepezil quantification.

Signaling Pathway of Donepezil's Action

The primary therapeutic effect of Donepezil is achieved through the potentiation of cholinergic neurotransmission. The following diagram illustrates this key signaling pathway.

Donepezil's primary mechanism of action.

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetic profile of this compound in animal models, leveraging data from its non-deuterated counterpart. The information presented, including quantitative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of its mechanism of action, is intended to support researchers and drug development professionals in the design and interpretation of preclinical studies. The use of this compound as an internal standard is a critical component of robust bioanalytical methods, and understanding the pharmacokinetics of Donepezil is fundamental to its continued development and therapeutic application.

References

Stability of Donepezil-d5 in Biological Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Donepezil-d5, a deuterated analog of Donepezil (B133215), in various biological matrices. This compound is commonly utilized as an internal standard in bioanalytical methods for the accurate quantification of Donepezil. Understanding its stability is crucial for the development of robust and reliable assays in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document summarizes available stability data, details relevant experimental protocols, and illustrates key processes and pathways to support research and drug development efforts.

Introduction to this compound Stability

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, approved for the treatment of dementia associated with Alzheimer's disease. In quantitative bioanalysis, stable isotope-labeled internal standards, such as this compound, are the gold standard. They exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which effectively compensates for variability and enhances the accuracy and precision of the analytical method.

The stability of a deuterated internal standard is expected to be very similar to its non-labeled counterpart. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to enhanced stability due to the kinetic isotope effect. This guide compiles stability data for Donepezil and its metabolites, which serves as a strong indicator for the stability of this compound.

Data Presentation: Stability of Donepezil and its Analogs

The following tables summarize the stability of Donepezil and its deuterated analogs under various conditions in human plasma, which is the most common matrix for bioanalytical studies. The data is compiled from multiple sources and provides a basis for assessing the stability of this compound.

Table 1: Long-Term Stability of Donepezil in Human Plasma

| Storage Temperature | Duration | Stability Assessment |

| -15°C | 211 days | Stable[1] |

| -65°C ± 10°C | 104 days | Stable |

| -80°C | 2 months | Stable[2] |

Table 2: Short-Term and Post-Preparative Stability of Donepezil in Human Plasma

| Condition | Duration | Stability Assessment |

| Room Temperature | 18 hours | Stable |

| Autosampler (4°C) | 24 hours | Stable |

Table 3: Freeze-Thaw Stability of Donepezil in Human Plasma

| Number of Cycles | Storage Temperature Between Cycles | Stability Assessment |

| 3 | -80°C | Stable[3] |

Table 4: Stock Solution Stability of Donepezil

| Solvent | Storage Temperature | Duration | Stability Assessment |

| Methanol (B129727) | Refrigerator | 3 weeks | Stable[4] |

| Methanol | -20°C | 1 week | Stable[3] |

| Acetonitrile (B52724):Water (60:40) | Room Temperature | 6 hours | Stable |

Note: The stability of this compound is expected to be comparable to or greater than that of unlabeled Donepezil under the same conditions.

Experimental Protocols

Detailed methodologies are essential for the validation of bioanalytical assays, including the assessment of internal standard stability. The following protocols are generalized from established guidelines and published methods for Donepezil and other small molecules.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to achieve a high concentration stock solution (e.g., 1 mg/mL). Store the stock solution in a tightly sealed container at a low temperature (e.g., -20°C or -80°C).

-

Working Solution Preparation: Prepare working solutions by serially diluting the stock solution with an appropriate solvent (often the mobile phase or a mixture of organic solvent and water). These solutions are used to spike into the biological matrix to prepare calibration standards and quality control (QC) samples.

Stability Assessment in Biological Matrix

Stability is assessed by analyzing QC samples (typically at low and high concentrations) after exposure to various conditions and comparing the results to those of freshly prepared samples. The mean concentration of the stability-tested samples should be within ±15% of the nominal concentration.

a) Freeze-Thaw Stability

-

Prepare replicate aliquots of low and high QC samples in the biological matrix of interest (e.g., human plasma).

-

Analyze one set of fresh QC samples to establish the baseline concentration.

-

Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.

-

Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

-

Repeat the process for a minimum of three cycles.

-

After the final thaw, process and analyze the samples.

b) Short-Term (Bench-Top) Stability

-

Prepare replicate aliquots of low and high QC samples.

-

Analyze one set of fresh QC samples to establish the baseline.

-

Leave the test QC samples on the laboratory bench at room temperature for a duration that simulates the expected sample handling time (e.g., 4, 8, or 24 hours).

-

After the specified duration, process and analyze the samples.

c) Long-Term Stability

-

Prepare a sufficient number of aliquots of low and high QC samples.

-

Analyze one set of fresh QC samples to establish the baseline.

-

Store the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C).

-

Analyze the QC samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months) for the duration of the study.

d) Post-Preparative (Autosampler) Stability

-

Process a set of low and high QC samples according to the established sample preparation procedure.

-

Analyze the processed samples immediately to determine the initial concentrations.

-

Store the remaining processed samples in the autosampler at the specified temperature (e.g., 4°C) for a duration that exceeds the expected run time of an analytical batch (e.g., 24 or 48 hours).

-

Re-inject and analyze the stored processed samples.

Sample Preparation for LC-MS/MS Analysis

A common method for extracting Donepezil and its internal standard from plasma is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction.

-

Protein Precipitation: To a plasma sample (e.g., 100 µL), add the this compound internal standard solution. Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes), and vortex thoroughly.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound in a biological matrix.

Signaling Pathway of Donepezil

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), which leads to an increase in acetylcholine (B1216132) levels in the brain. This enhanced cholinergic transmission is believed to be responsible for the symptomatic improvement in Alzheimer's disease.

References

- 1. ESI-MS/MS stability-indicating bioanalytical method development and validation for simultaneous estimation of donepezil, 5-desmethyl donepezil and 6-desmethyl donepezil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

Unraveling the Mass Fragmentation of Donepezil-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass fragmentation pattern of Donepezil-d5, a deuterated analog of the acetylcholinesterase inhibitor Donepezil. This guide is designed to be an essential resource for researchers and professionals engaged in the development, analysis, and quality control of Donepezil and its metabolites, particularly in the context of bioanalytical assays utilizing mass spectrometry. This compound is a critical internal standard for ensuring the accuracy and precision of quantitative studies.

Physicochemical Properties and Isotopic Labeling

This compound, with the chemical formula C₂₄H₂₄D₅NO₃, has a molecular weight of approximately 384.52 g/mol . The five deuterium (B1214612) atoms are strategically incorporated into the phenyl ring of the benzyl (B1604629) group. This isotopic labeling results in a distinct mass shift, enabling its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Donepezil in complex biological matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₄D₅NO₃ |

| Molecular Weight | 384.52 g/mol |

| CAS Number | 1128086-25-8 |

| Isotopic Enrichment | Typically ≥99% |

| Appearance | White to off-white solid |

Mass Spectrometry Data and Fragmentation Pattern

For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 385.2. The fragmentation of this precursor ion is dominated by the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation. Due to the five deuterium atoms on the phenyl ring of this moiety, the resulting fragment ion is expected at m/z 96.1. Another significant fragment observed in the mass spectrum of non-deuterated Donepezil is at m/z 91.1, corresponding to the non-deuterated benzyl cation. The presence of this ion in the spectrum of this compound would indicate an incomplete deuteration of the benzyl group.

Other minor fragment ions observed for non-deuterated Donepezil include m/z 65.2 and m/z 243.3. It is anticipated that these fragments, which do not contain the deuterated benzyl group, would also be present in the mass spectrum of this compound.

Table 2: Predicted Mass Fragmentation Data for this compound

| Analyte | Precursor Ion (m/z) | Predicted Product Ions (m/z) |

| This compound | 385.2 [M+H]⁺ | 96.1 (major), 243.3, 65.2 |

It is important to note that the exact m/z values and the relative abundance of fragment ions can vary depending on the specific instrumentation and experimental conditions used.

Proposed Fragmentation Pathway

The logical relationship of the fragmentation process can be visualized as a directed graph, illustrating the breakdown of the parent ion into its constituent product ions.

Experimental Protocols

The following provides a generalized methodology for the analysis of this compound using LC-MS/MS, based on established protocols for Donepezil quantification.

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Donepezil and its internal standard from biological matrices such as plasma.

-

To 100 µL of plasma, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.

-

Flow Rate: A flow rate of 0.4 mL/min is often employed.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Donepezil: m/z 380.2 → 91.1

-

This compound: m/z 385.2 → 96.1

-

The collision energy and other instrument-specific parameters should be optimized to achieve the best sensitivity and specificity.

Experimental Workflow

The overall process from sample receipt to data analysis can be outlined in a clear workflow diagram.

This technical guide provides a foundational understanding of the mass fragmentation pattern of this compound and its application in quantitative bioanalysis. Researchers are encouraged to perform their own instrument-specific optimization and validation to ensure the highest quality data.

Commercial Suppliers and Technical Applications of High-Purity Donepezil-d5: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity Donepezil-d5, a deuterated analog of Donepezil (B133215). This compound is an essential tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the accurate quantification of Donepezil in biological matrices. This document outlines key suppliers, their product specifications, detailed experimental protocols for its use in analytical assays, and the relevant biological pathways associated with Donepezil's mechanism of action.

Commercial Supplier Specifications

The procurement of high-purity this compound is critical for ensuring the accuracy and reproducibility of research data. Several commercial suppliers offer this compound, each with specific quality attributes. The following table summarizes the quantitative data available from various suppliers to facilitate a comparative assessment.

| Supplier/Brand | Product Name | CAS Number | Purity | Isotopic Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | This compound (hydrochloride) | 1883548-90-0 | 99.27% | Not Specified | C₂₄H₂₅D₅ClNO₃ | 420.98 |

| Cambridge Bioscience | This compound (hydrochloride) | 1883548-90-0 | 99.27% | Not Specified | C₂₄H₂₅D₅ClNO₃ | 420.98 |

| Tocris Bioscience | Donepezil - d5 hydrochloride | Not Specified | ≥98% (HPLC) | 98% D | C₂₄H₂₄D₅NO₃·HCl | 420.99 |

| Cleanchem | This compound | 1128086-25-8 | Not Specified | Not Specified | C₂₄H₂₄D₅NO₃ | Not Specified |

| Veeprho | This compound | 1128086-25-8 | Not Specified | Not Specified | Not Specified | Not Specified |

| Clinivex | This compound HCl | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Data is subject to change and may vary by batch. It is recommended to consult the supplier's certificate of analysis for the most current and specific information.

Mechanism of Action: Signaling Pathway

Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] By inhibiting AChE, Donepezil increases the concentration of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] This is the primary mechanism by which Donepezil exerts its therapeutic effects in the symptomatic treatment of Alzheimer's disease.[2][4]

Caption: Mechanism of Action of Donepezil.

Experimental Protocols: Quantification of Donepezil using this compound

This compound is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Donepezil in biological samples such as plasma.[5][6][7] The following is a representative protocol synthesized from published methodologies.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing this compound (internal standard) at a concentration of 50 ng/mL.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

-

LC System: Agilent 1200 Series or equivalent.

-

Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) in a ratio of 70:30 (v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Donepezil: m/z 380.2 → 91.2

-

This compound: m/z 385.2 → 96.2

-

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 20 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Collision Gas (CAD): 6 psi

-

4. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Donepezil) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

The concentration of Donepezil in the unknown samples is determined from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Donepezil in a biological matrix using this compound as an internal standard.

Caption: LC-MS/MS Workflow for Donepezil Quantification.

Logical Relationship: Internal Standard Selection

The selection of an appropriate internal standard is crucial for accurate bioanalysis. The ideal internal standard should have similar physicochemical properties to the analyte and should not be present endogenously in the sample. This compound is an ideal internal standard for Donepezil quantification due to its structural similarity and mass difference, which allows for co-elution with the analyte while being distinguishable by the mass spectrometer.

Caption: Rationale for this compound as an Internal Standard.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]